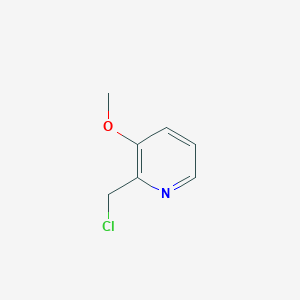

![molecular formula C15H24 B1602140 (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene CAS No. 95910-36-4](/img/structure/B1602140.png)

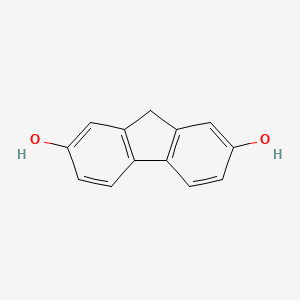

(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene

説明

(− )-Isoledene belongs to the class of flavor and fragrance standards provided for the quality control of food and cosmetic products. It is one of the important components in the essential oils of leaves and fruits of green strawberry, Pinus L. Taxa, Bidens pilosa Linn. var. Radiata, etc. (− )-Isoledene is also identified as one of the key components in Urtica dioica L. plant and exhibits anti-repellent biological activity.

(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene is a natural product found in Piper nigrum, Acca sellowiana, and other organisms with data available.

科学的研究の応用

Chemical Analysis and Composition

- This compound was identified as a volatile component in longan arillus, epicarpium, and seeds using Gas Chromatography-Mass Spectrometry combined with Solid-Phase Microextraction (SPME-GC-MS). It's one of several compounds contributing to the aroma and flavor profile of these parts of the Longan fruit (Chen et al., 2010).

Synthesis and Characterization

- A study on the synthesis and characterization of 1,1-Ethylene-1H-azulenium ion and its alkyl substituted derivatives, which are closely related to the structure of (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene, was conducted. This work involves understanding the properties of azulene derivatives through reactions like cyclopropanation (Oda et al., 1999).

Structural Dynamics and Chemical Reactions

- Research focusing on carbocations related to this compound, such as the generation and trapping of the (1aα,7aα)-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalen-2-yl cation, provides insights into the structural dynamics and stability of these complex molecules (Kelly et al., 1991).

Potential in Synthetic Chemistry

- Studies on the surprising formation of azulenes, including highly substituted variants, upon thermolysis of related compounds highlight the potential of this chemical structure in synthetic chemistry and the formation of new organic compounds (Lellek & Hansen, 2001).

特性

IUPAC Name |

(1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3/t9-,10-,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQDPKOFUKFKFD-BGOOENEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C2(C)C)C3=C1CCC3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C1CC[C@H]3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572716 | |

| Record name | (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95910-36-4 | |

| Record name | (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-isoledene?

A1: (-)-Isoledene has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol.

Q2: What are the key spectroscopic characteristics of (-)-isoledene?

A2: While specific spectroscopic data for (-)-isoledene itself is limited in the provided research, its identification is often confirmed through GC-MS analysis. This technique combines gas chromatography for separation with mass spectrometry for structural elucidation based on fragmentation patterns. Researchers often compare these patterns with known databases to confirm the identity of (-)-isoledene. [, , ]

Q3: Which plant species are known to contain (-)-isoledene?

A3: (-)-Isoledene has been identified in the essential oils and extracts of several plant species, including:

- Dipterocarpus alatus []

- Fragaria viridis (Green strawberry) []

- Ambrosia artemisiifolia []

- Gossypium barbadense (Cotton) []

- Toona sureni []

- Jasminum sambac (Jasmine) []

- Codonopsis lanceolata [, ]

- Acronychia pedunculata [, ]

- Luculia yunnanensis []

- Mundulea sericea []

- Pinus armandii []

- Cinnamomum amphora []

- Syzygium densiflorum []

- Nerium oleander []

- Inula cuspidata []

- Piper cubeba []

Q4: Does (-)-isoledene exhibit any notable biological activities?

A4: Research suggests that (-)-isoledene contributes to the overall bioactivity of certain essential oils. For instance, the oleo-resin of Dipterocarpus alatus, rich in (-)-isoledene, displayed significant cytotoxic activity against the U937 cancer cell line. [] Additionally, studies on Mesua ferrea oleo-gum resin, containing (-)-isoledene, have explored its potential to induce apoptosis in HCT 116 cells. [] Furthermore, (-)-isoledene, along with other volatile compounds in Streptomyces globisporus JK-1, demonstrated fumigant activity against Penicillium talicum, a fungal pathogen affecting citrus fruits. []

Q5: What is the mechanism behind the observed cytotoxic activity?

A5: While the specific mechanism of action for (-)-isoledene's cytotoxic activity requires further investigation, research suggests that in the case of Mesua ferrea oleo-gum resin, it may involve the induction of apoptosis through ROS-mediated modulation of proteins within apoptotic pathways. []

Q6: Is (-)-isoledene used as a starting material for synthesizing other compounds?

A6: Yes, (+)-aromadendrene, a closely related sesquiterpene, can be readily converted to (-)-isoledene. [] This conversion is significant because (+)-aromadendrene is a readily available compound found in Eucalyptus oil. (-)-Isoledene can then be further utilized to synthesize various compounds, including the blue colorant guaiazulene. [] Additionally, (-)-isoledene has been explored as a precursor in the synthesis of guaiane-type compounds, showcasing its versatility in organic synthesis. []

Q7: What are the advantages of using (-)-isoledene as a starting material in organic synthesis?

A7: (-)-Isoledene's structure, containing a cyclopropane ring and a double bond, makes it a versatile starting material. Its reactivity allows for various chemical transformations, such as ring-opening reactions and rearrangements, enabling the synthesis of diverse molecular scaffolds. []

Q8: How is (-)-isoledene typically detected and quantified in plant materials?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique used to identify and quantify (-)-isoledene in essential oils and extracts. [, , , , ] Researchers employ various extraction methods, including hydrodistillation, solvent extraction, and headspace solid-phase microextraction (HS-SPME), to isolate volatile compounds like (-)-isoledene before GC-MS analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)

![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)

![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)